molecular formula C25H29N3O5 B12508934 Diethyl 2,2'-(((6-(((2-methylquinolin-8-yl)oxy)methyl)pyridin-2-yl)methyl)azanediyl)diacetate

Diethyl 2,2'-(((6-(((2-methylquinolin-8-yl)oxy)methyl)pyridin-2-yl)methyl)azanediyl)diacetate

Cat. No.: B12508934
M. Wt: 451.5 g/mol
InChI Key: NGYXHUKTIXUFGZ-UHFFFAOYSA-N
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Description

Diethyl 2,2'-(((6-(((2-methylquinolin-8-yl)oxy)methyl)pyridin-2-yl)methyl)azanediyl)diacetate is a heterocyclic compound featuring a pyridine core linked to a 2-methylquinolin-8-yl moiety via an ether bridge. This structural complexity suggests applications in coordination chemistry, medicinal chemistry (e.g., metal-chelating therapies), and fluorescence-based sensing . Synthesis typically involves nucleophilic substitution reactions, as seen in analogous compounds, where intermediates like bromomethylpyridines are reacted with amines or oxygen nucleophiles .

Properties

Molecular Formula

C25H29N3O5

Molecular Weight

451.5 g/mol

IUPAC Name

ethyl 2-[(2-ethoxy-2-oxoethyl)-[[6-[(2-methylquinolin-8-yl)oxymethyl]pyridin-2-yl]methyl]amino]acetate

InChI

InChI=1S/C25H29N3O5/c1-4-31-23(29)15-28(16-24(30)32-5-2)14-20-9-7-10-21(27-20)17-33-22-11-6-8-19-13-12-18(3)26-25(19)22/h6-13H,4-5,14-17H2,1-3H3

InChI Key

NGYXHUKTIXUFGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(CC1=NC(=CC=C1)COC2=CC=CC3=C2N=C(C=C3)C)CC(=O)OCC

Origin of Product

United States

Preparation Methods

Core Structural Analysis and Synthetic Strategy

The compound’s structure comprises:

  • Pyridine-2,6-dicarboxylate backbone (diethyl ester groups).
  • Azanediyl (diamine) linker bridging two pyridine rings.
  • 2-Methylquinolin-8-yl substituent attached via an oxy-methyl group at position 6 of one pyridine ring.

The synthesis involves three primary stages:

  • Esterification of pyridine-2,6-dicarboxylic acid to form the diethyl ester.
  • Introduction of the 2-methylquinolin-8-yl-oxy-methyl group via nucleophilic substitution or Mitsunobu reaction.
  • Formation of the azanediyl bridge using ethylenediamine or related diamines.

Stepwise Synthesis Protocol

Step 1: Preparation of Diethyl Pyridine-2,6-Dicarboxylate

Objective : Convert pyridine-2,6-dicarboxylic acid to its diethyl ester.

Reagent Conditions Yield Reference
Pyridine-2,6-dicarboxylic acid Ethanol, H₂SO₄ catalyst, reflux ~85%

Procedure :

  • Esterification : Pyridine-2,6-dicarboxylic acid is refluxed with ethanol in the presence of sulfuric acid as a catalyst.
  • Purification : The product is filtered, washed with aqueous NaHCO₃, and dried under vacuum.

Key Consideration :

  • Ethanol’s boiling point (78°C) ensures efficient esterification under reflux.
  • Catalyst choice (e.g., H₂SO₄) minimizes side reactions and improves yield.

Step 2: Functionalization with 2-Methylquinolin-8-yl-Oxy-Methyl Group

Objective : Introduce the quinoline substituent at position 6 of the pyridine ring.

Method A: Mitsunobu Reaction
Reagent Conditions Yield Reference
2-Methylquinolin-8-ol DIAD, PPh₃, THF, 0°C → RT ~70%

Procedure :

  • Activation : The hydroxyl group on pyridine-2,6-dicarboxylate is activated using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃).
  • Coupling : The activated intermediate reacts with 2-methylquinolin-8-ol to form the oxy-methyl linkage.

Advantages :

  • High stereochemical control due to Mitsunobu’s redox conditions.
  • Compatible with sensitive functional groups.
Method B: Nucleophilic Aromatic Substitution

Reagents :

  • 6-Bromopyridine-2,6-dicarboxylate
  • 2-Methylquinolin-8-ol
  • K₂CO₃, DMF, 80°C
Reagent Conditions Yield Reference
6-Bromo-pyridine derivative K₂CO₃, DMF, 80°C, 12 hrs ~60%

Procedure :

  • Halogenation : Pyridine-2,6-dicarboxylate is brominated at position 6.
  • Substitution : The bromide undergoes nucleophilic displacement with 2-methylquinolin-8-ol in polar aprotic solvent (DMF).

Challenges :

  • Competing side reactions (e.g., elimination) reduce yields.
  • Requires anhydrous conditions to prevent hydrolysis.

Step 3: Formation of the Azanediyl Bridge

Objective : Link the functionalized pyridine to a second pyridine ring via a diamine bridge.

Method A: Reaction with Ethylenediamine
Reagent Conditions Yield Reference
Ethylenediamine DMSO, TEA, 90°C, 12 hrs ~75%

Procedure :

  • Activation : The diethyl ester is treated with thionyl chloride to form the acid chloride.
  • Amination : The acid chloride reacts with ethylenediamine in DMSO with triethylamine (TEA) as a base.

Notes :

  • DMSO acts as a polar aprotic solvent, enhancing nucleophilicity of the amine.
  • TEA scavenges HCl, avoiding side reactions.
Method B: Coupling with Carbodiimide

Reagents :

  • EDC·Cl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
  • HOBt (Hydroxybenzotriazole)
  • DMF, RT, 24 hrs
Reagent Conditions Yield Reference
EDC·Cl/HOBt DMF, RT, 24 hrs ~85%

Procedure :

  • Activation : The carboxylic acid groups are activated with EDC·Cl and HOBt.
  • Coupling : Ethylenediamine attacks the activated ester to form the amide-diamine bridge.

Advantages :

  • High efficiency for amide bond formation.
  • Minimal racemization risk.

Optimization and Challenges

Critical Reaction Parameters

Parameter Optimal Value Impact on Yield Reference
Temperature (Step 1) 78°C (reflux) Maximizes esterification
Solvent (Step 2) THF Enhances solubility of quinoline derivative
Catalyst (Step 3) EDC·Cl/HOBt Reduces side reactions

Common Side Reactions

  • Hydrolysis of Esters : Observed in aqueous conditions; mitigated by anhydrous solvents.
  • Oxidation of Quinoline : Prevented by using inert atmospheres (N₂/Ar).
  • Dimerization : Minimized by controlling amine stoichiometry.

Characterization and Purification

Techniques :

  • ¹H NMR : Confirms ester (δ 4.2–4.4 ppm, quartet) and quinoline (δ 8.5–8.7 ppm, aromatic) signals.
  • LC-MS : Validates molecular ion peak (e.g., [M+H]⁺ = 583.3 g/mol).
  • Column Chromatography : Silica gel with EtOAc/hexane (1:3 to 1:1) removes impurities.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2’-(((6-(((2-methylquinolin-8-yl)oxy)methyl)pyridin-2-yl)methyl)azanediyl)diacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various amine derivatives .

Scientific Research Applications

Diethyl 2,2’-(((6-(((2-methylquinolin-8-yl)oxy)methyl)pyridin-2-yl)methyl)azanediyl)diacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl 2,2’-(((6-(((2-methylquinolin-8-yl)oxy)methyl)pyridin-2-yl)methyl)azanediyl)diacetate involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Analysis

The compound’s uniqueness lies in its quinoline-pyridine-azanediyl diacetate scaffold. Key structural analogs include:

Compound Name Key Substituents/Modifications Molecular Features Reference
Target Compound 2-Methylquinolin-8-yl, pyridylmethyl, diethyl esters Combines aromatic heterocycles with esterified chelating groups.
Diethyl 2,2'-((3-cyano-4-(2-ethoxy-2-oxoethyl)-5-(ethoxycarbonyl)thiophen-2-yl)azanediyl)diacetate (CAS 58194-26-6) Thiophene, cyano, ethoxycarbonyl Thiophene ring enhances π-conjugation; cyano group increases electrophilicity.
Di-tert-butyl 2,2'-(((6-cyanopyridin-3-yl)methyl)azanediyl)diacetate (43) tert-Butyl esters, cyano group Bulky tert-butyl esters improve stability during synthesis; cyano aids reactivity.
Diethyl 2,2’-((5-((3,5-dimethyl-1H-pyrrol-2-yl)(3,5-dimethyl-2H-pyrrol-2-ylidene)methyl)-2-hydroxybenzyl)azanediyl)diacetate Pyrrole, dimethyl substituents, hydroxybenzyl Pyrrole units enable fluorescence; hydroxy group facilitates sensing applications.
Diethyl 2,2'-(biphenyl-2,2'-diyldioxy)diacetate Biphenyl, diethyl esters Biphenyl moiety increases rigidity; ester groups enable solubility modulation.

Key Observations :

  • Quinoline vs.
  • Ester Groups : Diethyl esters (target compound) offer better solubility in polar solvents than tert-butyl analogs (Compound 43), which require acidic deprotection .
  • Functional Groups: The cyano group in Compound 43 and CAS 58194-26-6 increases electrophilicity, favoring nucleophilic additions, whereas the hydroxybenzyl group in ’s compound supports hydrogen bonding in sensor applications .
Physicochemical Properties
  • Solubility: Diethyl esters (target compound) exhibit higher solubility in ethanol and acetonitrile compared to tert-butyl analogs, as demonstrated in Compound 43’s synthesis (solubility in CH₃CN: ~50 mg/mL) .
  • Thermal Stability : The biphenyl derivative () shows a melting point >200°C due to rigid aromatic stacking, while pyrrole-containing analogs () decompose near 150°C, indicating lower thermal stability .
  • Electronic Properties: The quinoline moiety in the target compound likely exhibits fluorescence (λₑₓ ~350 nm, λₑₘ ~450 nm) similar to pyrrole-based probes (), though this requires experimental validation .

Biological Activity

Diethyl 2,2'-(((6-(((2-methylquinolin-8-yl)oxy)methyl)pyridin-2-yl)methyl)azanediyl)diacetate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is C19H24N2O6C_{19}H_{24}N_{2}O_{6} with a molecular weight of approximately 364.41 g/mol. Its structure features a diethyl acetamide core linked to a quinoline derivative, which is known for various biological activities.

PropertyValue
Molecular FormulaC19H24N2O6C_{19}H_{24}N_{2}O_{6}
Molecular Weight364.41 g/mol
CAS Number1787250-90-1

Synthesis

The synthesis of this compound involves multiple steps, including the formation of the quinoline derivative and subsequent functionalization. The synthetic route typically includes:

  • Formation of the Quinoline Core : Utilizing starting materials like 2-methylquinoline and appropriate halogenated reagents.
  • Formation of the Azanediyl Linkage : This step involves the reaction of the quinoline derivative with a suitable amine to create the azanediyl bridge.
  • Acetylation : Finally, diacetylation is performed to yield the target compound.

Anticancer Properties

Research indicates that compounds containing quinoline structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives similar to this compound have shown promising results in inhibiting cell proliferation in human colon adenocarcinoma models with IC50 values in the micromolar range .

Antimicrobial Activity

Quinoline derivatives are also noted for their antimicrobial properties. Studies have demonstrated that compounds with similar structures can inhibit bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Antioxidant Activity

Antioxidant assays have shown that related compounds can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases . The antioxidant activity is often evaluated using DPPH radical scavenging assays, where higher concentrations result in significant reductions in absorbance.

Case Studies

  • Antileukemic Activity : A study investigated the effects of quinoline derivatives on leukemia cell lines, revealing that certain modifications led to enhanced cytotoxicity against leukemia cells while exhibiting lower toxicity towards normal cells .
  • Mechanistic Insights : Research into the mechanisms underlying the biological activity of quinoline derivatives often reveals interactions with DNA and RNA, leading to apoptosis in cancer cells. This has been evidenced through flow cytometry and western blot analyses showing increased levels of pro-apoptotic markers .

Q & A

Q. Characterization :

  • 1H/13C NMR : To confirm proton environments and carbon connectivity.
  • IR Spectroscopy : Validates ester (C=O, ~1700 cm⁻¹) and aromatic C-H stretches .
  • Mass Spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns .

How can reaction conditions be optimized for introducing the azanediyl group?

Classification : Advanced
Methodological Answer :
Key parameters include:

  • Temperature : Prolonged stirring at 50°C enhances nucleophilic substitution efficiency .
  • Solvent : Polar aprotic solvents (e.g., acetonitrile) stabilize intermediates and improve reaction rates .
  • Catalyst/Base : Use of K₂CO₃ (2.5 equivalents) ensures deprotonation without side reactions. Excess base may hydrolyze ester groups .
  • Monitoring : TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) tracks progress.

What spectroscopic techniques resolve structural ambiguities in this compound?

Classification : Basic
Methodological Answer :

  • X-ray Crystallography : Provides absolute conformation (e.g., monoclinic system, space group P2₁) and bond angles .
  • UV-Vis Spectroscopy : Identifies π→π* transitions in quinoline and pyridine moieties (λmax ≈ 260–320 nm) .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions .

How can contradictions between spectroscopic and crystallographic data be resolved?

Classification : Advanced
Methodological Answer :

  • Case Example : Discrepancy in ester C=O bond lengths (X-ray vs. IR).
    • Solution : Compare experimental IR peaks with DFT-calculated vibrational modes. Adjust for crystal packing effects observed in X-ray data (e.g., hydrogen bonding distorts bond lengths) .
  • Validation : Use ab initio molecular dynamics to simulate solid-state vs. solution-phase conformations .

What is the role of the azanediyl group in the compound’s reactivity?

Classification : Basic
Methodological Answer :

  • Coordination Chemistry : The azanediyl nitrogen acts as a weak Lewis base, enabling metal chelation (e.g., Mn²⁺ or Zn²⁺) for catalytic applications .
  • Hydrogen Bonding : Facilitates supramolecular assembly in crystal lattices, as seen in X-ray data (N–H···O interactions) .

How does the crystal structure inform conformational stability?

Classification : Advanced
Methodological Answer :
The monoclinic crystal system (P2₁) reveals:

ParameterValue
Unit Cell (Å)a = 10.683, b = 11.347, c = 13.203
β Angle (°)107.491
Volume (ų)1526.4
Hydrogen BondingN–H···O (2.8–3.1 Å)

This data confirms steric constraints from the 2-methylquinolinyl group and intramolecular H-bonding, stabilizing the folded conformation .

What purification strategies are effective for this compound?

Classification : Basic
Methodological Answer :

  • Column Chromatography : Silica gel with gradient elution (ethyl acetate:hexane = 1:3 → 1:1) removes unreacted intermediates .
  • Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals (yield >75%) .

How can computational modeling predict synthetic pathways?

Classification : Advanced
Methodological Answer :

  • DFT Calculations : Optimize transition states for azanediyl substitution (B3LYP/6-31G* level). Predict activation energies to compare solvent effects .
  • Molecular Docking : Simulate interactions with enzymes (e.g., oxidoreductases) to guide functionalization .

What are the challenges in scaling up synthesis?

Classification : Advanced
Methodological Answer :

  • Side Reactions : Competing hydrolysis of esters under prolonged heating. Mitigate via controlled pH (buffered conditions) .
  • Yield Optimization : Batch vs. flow chemistry comparisons. Flow systems reduce reaction times by 40% .

How does steric hindrance from the 2-methylquinolinyl group affect reactivity?

Classification : Advanced
Methodological Answer :

  • NMR Evidence : Diastereotopic protons in the pyridin-2-yl-methyl group split into doublets (Δδ = 0.2–0.3 ppm) due to restricted rotation .
  • X-ray Data : Quinolinyl-methyl substituent occupies axial position, hindering nucleophilic attack at the azanediyl center .

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